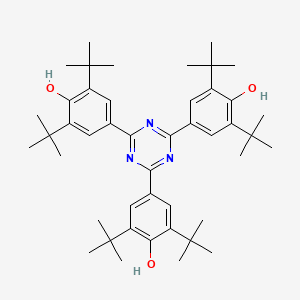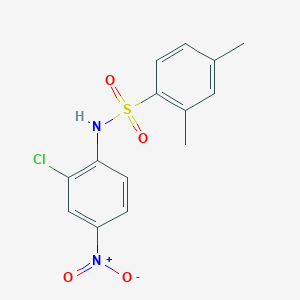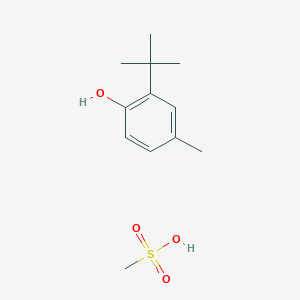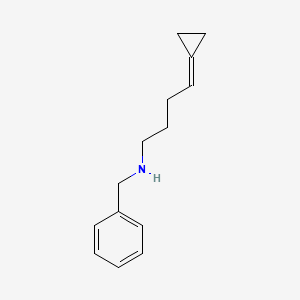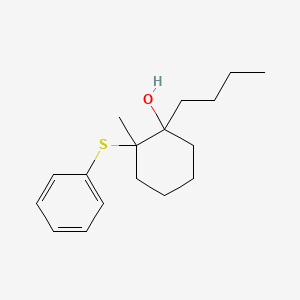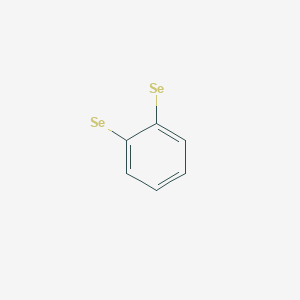
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is a polycyclic aromatic hydrocarbon with significant scientific interest due to its unique chemical structure and properties. This compound is known for its potent carcinogenic effects and is widely used in research laboratories studying cancer mechanisms and treatments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol typically involves the alkylation of tetraphene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tetraphene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain high-purity this compound. The scalability of the synthesis is crucial for its application in extensive research and industrial uses .
化学反应分析
Types of Reactions
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitro compounds in acidic medium.
Major Products
The major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and mechanisms of carcinogenesis.
Medicine: Developing cancer models and testing anti-carcinogenic compounds.
Industry: Used as a reference compound in environmental monitoring and pollution studies .
作用机制
The compound exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis. The molecular targets include DNA and various cellular proteins involved in cell cycle regulation and apoptosis .
相似化合物的比较
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure and properties.
1,4-Dimethyl-2,3-benzophenanthrene: Shares structural similarities and carcinogenic effects.
9,10-Dimethyl-1,2-benzanthracene: Known for its use in cancer research.
Uniqueness
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is unique due to its specific methylation pattern and the presence of hydroxyl groups, which influence its reactivity and biological effects. Its distinct structure makes it a valuable compound for studying the mechanisms of carcinogenesis and developing targeted cancer therapies .
属性
CAS 编号 |
105091-10-9 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H22O2/c1-19(21)15-9-5-6-10-16(15)20(2,22)18-14-8-4-3-7-13(14)11-12-17(18)19/h5-6,9-12,21-22H,3-4,7-8H2,1-2H3 |
InChI 键 |
FLZPNQMLWUUUOC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C3=C(CCCC3)C=C2)C(C4=CC=CC=C41)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
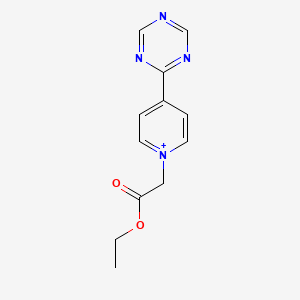
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
